molecular formula C15H17NO3S B2599545 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide CAS No. 2034455-64-4

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2599545
CAS No.: 2034455-64-4
M. Wt: 291.37
InChI Key: AIHJTGJUZDQXLG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide is a chemical compound that features a thiophene ring, a phenoxyacetamide moiety, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide typically involves the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with 2-phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in an appropriate solvent.

    Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Possible applications in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with active sites, while the thiophene and phenoxy groups can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide
  • N-(3-hydroxy-3-(furan-3-yl)propyl)-2-phenoxyacetamide
  • N-(3-hydroxy-3-(pyridin-3-yl)propyl)-2-phenoxyacetamide

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s unique structure may result in distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(12-7-9-20-11-12)6-8-16-15(18)10-19-13-4-2-1-3-5-13/h1-5,7,9,11,14,17H,6,8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHJTGJUZDQXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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